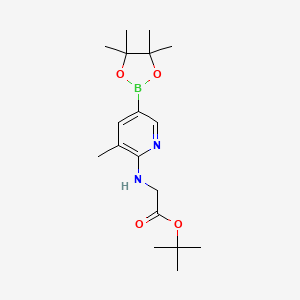
2,2-Dimethylcyclobutane-1,3-diol
Übersicht
Beschreibung
2,2-Dimethylcyclobutane-1,3-diol is a chemical compound with the molecular formula C6H12O2 . It has a molecular weight of 116.16 . The IUPAC name for this compound is 2,2-dimethylcyclobutane-1,3-diol .
Molecular Structure Analysis
The molecular structure of 2,2-Dimethylcyclobutane-1,3-diol can be represented by the InChI code: 1S/C6H12O2/c1-6(2)4(7)3-5(6)8/h4-5,7-8H,3H2,1-2H3 . This indicates that the molecule consists of a cyclobutane ring with two methyl groups (CH3) attached to one carbon atom and two hydroxyl groups (OH) attached to two other carbon atoms.Physical And Chemical Properties Analysis
2,2-Dimethylcyclobutane-1,3-diol has a molecular weight of 116.16 .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
2,2-Dimethylcyclobutane-1,3-diol: is a versatile compound in pharmaceutical research. It can serve as a building block for synthesizing various pharmaceutical agents due to its diol functional groups, which are often key moieties in drug molecules. For instance, it could be used to create novel small molecule drugs through synthetic transformations that leverage its cyclobutane core for structural rigidity, potentially leading to drugs with improved pharmacokinetic properties .
Organic Synthesis
In organic synthesis, 2,2-Dimethylcyclobutane-1,3-diol can be utilized as a precursor for synthesizing complex organic compounds. Its structure allows for reactions such as ring-opening, which can lead to a variety of functionalized products. It can also undergo selective oxidation reactions to form ketones or aldehydes, which are valuable intermediates in organic synthesis .
Material Science
This compound’s potential in material science lies in its ability to act as a monomer or cross-linking agent in polymer synthesis. The presence of two hydroxyl groups makes it suitable for creating polyesters or polyurethanes, which have applications ranging from flexible foams to thermoset plastics .
Biochemistry Research
2,2-Dimethylcyclobutane-1,3-diol: may have applications in biochemistry research, particularly in the study of metabolic pathways involving diols. While specific biochemical uses for this compound are not well-documented, its structural similarity to other diols suggests potential utility in enzymatic studies or as a substrate for biocatalysis .
Industrial Uses
Industrially, 2,2-Dimethylcyclobutane-1,3-diol could be used in the formulation of mixtures and materials, such as adhesives, sealants, and coatings. Its robust cyclobutane ring could impart desirable properties like thermal stability and chemical resistance to these products .
Environmental Applications
The environmental applications of 2,2-Dimethylcyclobutane-1,3-diol are not explicitly detailed in available literature. However, compounds with similar structures are often researched for their biodegradability and potential use in environmentally friendly solvents or as intermediates in the synthesis of green chemicals .
Safety and Hazards
Eigenschaften
IUPAC Name |
2,2-dimethylcyclobutane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-6(2)4(7)3-5(6)8/h4-5,7-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CREZVKNYLKCGGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylcyclobutane-1,3-diol | |
CAS RN |
1443981-71-2 | |
| Record name | 2,2-dimethylcyclobutane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B1456657.png)
![7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1456658.png)
![7,8-dihydropyrazolo[5,1-b]quinazolin-5(6H)-one](/img/structure/B1456660.png)
![[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methanamine](/img/structure/B1456662.png)



![{[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid](/img/structure/B1456668.png)
